An In-depth Technical Guide to the Physical and Spectral Properties of 2,6-Diethylpyridine
An In-depth Technical Guide to the Physical and Spectral Properties of 2,6-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectral properties of 2,6-diethylpyridine, a heterocyclic organic compound with applications in various fields of chemical research and development. This document details its key physical constants, presents its spectral data, and outlines the experimental methodologies for their determination.
Core Physical Properties
2,6-Diethylpyridine (CAS No. 935-28-4) is a substituted pyridine with two ethyl groups at the 2 and 6 positions of the pyridine ring.[1] These alkyl substituents significantly influence its physical characteristics. The key physical properties of 2,6-diethylpyridine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 176.6 °C at 760 mmHg | |
| Density | 0.911 g/cm³ | |
| Refractive Index | 1.497 |
Spectral Data
The structural elucidation and characterization of 2,6-diethylpyridine are critically dependent on various spectroscopic techniques. This section provides an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,6-diethylpyridine is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two equivalent ethyl groups.
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Aromatic Protons: The pyridine ring protons at the 3, 4, and 5 positions will exhibit characteristic chemical shifts and coupling patterns. The proton at the 4-position is expected to appear as a triplet, while the protons at the 3 and 5-positions should appear as a doublet.
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Ethyl Group Protons: The two ethyl groups are chemically equivalent due to the symmetry of the molecule. Therefore, a single quartet for the methylene protons (-CH₂-) and a single triplet for the methyl protons (-CH₃) are anticipated.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The symmetrical nature of 2,6-diethylpyridine will result in a reduced number of signals.
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Pyridine Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyridine ring: one for the C4 carbon, one for the equivalent C3 and C5 carbons, and one for the equivalent C2 and C6 carbons bearing the ethyl groups.
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Ethyl Group Carbons: Two signals are expected for the carbon atoms of the ethyl groups: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃).
Infrared (IR) Spectroscopy
The infrared spectrum of 2,6-diethylpyridine provides valuable information about its functional groups and overall molecular structure. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum is characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry of 2,6-diethylpyridine provides information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is available in the NIST database.[1]
Key Fragmentation Peaks:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 135 | ~40 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 106 | ~15 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
The base peak at m/z 120 corresponds to the loss of a methyl radical from one of the ethyl groups, forming a stable secondary carbocation.
Experimental Protocols
This section details the general methodologies for the determination of the physical and spectral data presented in this guide.
Determination of Physical Properties
The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid organic compound like 2,6-diethylpyridine.
Caption: Workflow for the determination of physical properties.
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Boiling Point: The boiling point is determined by distillation of the purified liquid at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
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Density: The density is measured using a pycnometer. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.
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Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid.
Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of 2,6-diethylpyridine.
Caption: Workflow for spectroscopic analysis.
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NMR Spectroscopy:
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Sample Preparation: For ¹H and ¹³C NMR, the neat liquid can be used, or a solution is prepared by dissolving a small amount of 2,6-diethylpyridine in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
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IR Spectroscopy:
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Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: The salt plates are mounted in the IR spectrometer, and the spectrum is recorded.
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Mass Spectrometry:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
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Ionization: The molecules are ionized, commonly using electron ionization (EI), which involves bombarding the sample with a high-energy electron beam.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
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Logical Relationships in Spectral Data
The interpretation of spectroscopic data relies on understanding the logical relationships between the molecular structure and the observed spectral features.
